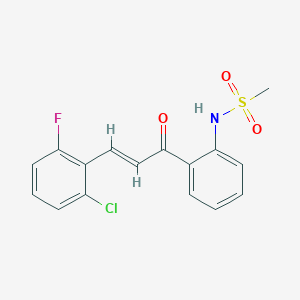

(E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(2-(3-(2-chloro-6-fluorophenyl)acryloyl)phenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Synthesis and Functionalization

The development of chemoselective N-acylation reagents, such as N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, highlights a systematic approach to understanding structure-reactivity relationships. These compounds exhibit good chemoselectivity and are pivotal in N-acylation reactions, showcasing their potential in synthesizing complex molecules (Kondo et al., 2000).

Research on the catalytic asymmetric addition to cyclic N-acyl-iminium illustrates the utility of α-fluoro(phenylsulfonyl)methane derivatives. This method enables the creation of sulfone and fluorine-incorporating molecules with high stereocontrol, demonstrating an advanced technique for developing biologically relevant compounds with complex chiral centers (Bhosale et al., 2022).

Fluorine Chemistry

The nucleophilic fluoromethylation of alkyl and benzyl halides using alpha-fluoro-alpha-(phenylsulfonyl)methane as a versatile reagent has been reported. This methodology facilitates the stereospecific synthesis of alpha-fluorovinyl compounds, including alpha-fluorostyrylsulfones, and opens avenues for creating alpha-substituted fluoroalkane derivatives through selective reductive desulfonylation conditions (Prakash et al., 2009).

The preparation of α-fluoro(disulfonyl)methane and its analogs via a new C–S bond-forming strategy signifies progress in synthesizing α-fluorobis(phenylsulfonyl)methane (FBSM), a crucial synthon for various fluoromethylated organic molecules. This approach highlights the synthetic utility and selectivity of fluorinated compounds in organic synthesis (Prakash et al., 2010).

Molecular Structure Analysis

- A study of nimesulidetriazole derivatives, including structural analysis through X-ray powder diffraction, reveals the impact of substitution on supramolecular assembly. This work contributes to understanding molecular interactions and designing compounds with specific physical properties (Dey et al., 2015).

Propriétés

IUPAC Name |

N-[2-[(E)-3-(2-chloro-6-fluorophenyl)prop-2-enoyl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO3S/c1-23(21,22)19-15-8-3-2-5-12(15)16(20)10-9-11-13(17)6-4-7-14(11)18/h2-10,19H,1H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZQHAQAHKNOKE-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1C(=O)C=CC2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)NC1=CC=CC=C1C(=O)/C=C/C2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Chloro-6-fluorophenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate](/img/structure/B2587121.png)

![2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid](/img/structure/B2587125.png)

![2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2587129.png)

![Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate](/img/structure/B2587131.png)

![3-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2587141.png)

![2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2587143.png)